2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide
Description
Properties
CAS No. |
1326825-80-2 |
|---|---|
Molecular Formula |
C19H12BrF2N5O2 |
Molecular Weight |
460.239 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrF2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-5-13(21)7-14(15)22/h1-8,10H,9H2,(H,24,28) |
InChI Key |
CZQCPZJGUJMOEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyrazolo[1,5-d][1,2,4]triazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 498.34 g/mol. The structure features multiple functional groups that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to maximize yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthetic pathway often utilizes intermediates containing the pyrazolo[1,5-d][1,2,4]triazine moiety .
Antitumor Properties
Preliminary studies suggest that compounds containing the pyrazolo[1,5-d][1,2,4]triazine core exhibit significant antitumor properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory activity. By interacting with specific enzymes or receptors involved in inflammatory processes, it could potentially reduce inflammation-related symptoms .
The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may act as an enzyme inhibitor or receptor modulator. Techniques such as molecular docking and in vitro assays are employed to elucidate these interactions .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this molecule. The following table summarizes notable analogs:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Oxopyrazolo[1,5-d][1,2,4]triazine Derivative | C₁₃H₈BrN₅O | Lacks halogen substitutions; simpler structure |
| 3-Arylpyrazolo[3,4-b]quinolin-6(5H)-one | C₁₄H₉N₃O | Different heterocyclic core; potential anti-cancer activity |
| 5-Fluoro-3-methylpyrazole | C₅H₄F₂N₂ | Simpler structure; primarily studied for agricultural applications |
The unique combination of halogenated aromatic groups in this compound may enhance its biological activity compared to simpler analogs .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the presence of bromine and fluorine substituents could enhance the potency of these compounds .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of pyrazolo derivatives indicated that these compounds could inhibit key inflammatory mediators such as COX enzymes and TNF-alpha production .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide exhibit several biological activities:
- Anticancer Activity : The pyrazolo[1,5-d][1,2,4]triazine derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Their mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Some studies suggest that this compound class possesses antimicrobial activity against various pathogens. This could make them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Cancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine showed significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds can modulate glutamate receptors and reduce excitotoxicity .
- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of pyrazolo[1,5-d][1,2,4]triazine derivatives against resistant strains of bacteria. The study indicated that these compounds could serve as lead structures for developing new antibiotics .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with methoxy/ethoxy substituents in analogs (electron-donating), which may alter electronic density at the core and influence reactivity or binding.
- Acetamide Side Chain : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to methoxybenzyl or cyclohexyl groups, as fluorination reduces susceptibility to oxidative metabolism.
Halogenated Analog Comparisons
Halogen substituents (Br, Cl, F) are prevalent in related compounds, impacting both physicochemical and pharmacological properties:
Key Observations :
- Bromine’s Role : Bromine’s bulky size in the target compound may enhance hydrophobic binding in target pockets, similar to its role in ’s pyrazolo-pyrimidine analog.
- Fluorination : The 2,4-difluorophenyl group in the target compound contrasts with trifluoromethyl groups in , which may offer distinct steric and electronic profiles for target selectivity.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves a multi-step process: (i) Core formation : Cyclization of precursors (e.g., pyrazolo-triazine core via reflux in ethanol with glacial acetic acid) . (ii) Substituent introduction : Bromophenyl group addition via nucleophilic aromatic substitution (chlorine-to-bromine exchange under Pd catalysis) . (iii) Acetamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . Key factors : Solvent polarity (DMF vs. THF) impacts cyclization efficiency, while temperature (>100°C) accelerates substitution reactions. Yields range from 40–65% depending on purification protocols (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C/19F NMR : Assigns aromatic protons, fluorophenyl groups, and amide linkages .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 481.3) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolves solid-state conformation and hydrogen-bonding networks .
Q. How should preliminary biological activity screening be designed?
- Methodological Answer :
- Target-based assays : Kinase inhibition (e.g., EGFR or Aurora kinases) at 1–100 μM concentrations .
- Cell viability assays : Test against cancer lines (e.g., MCF-7, HeLa) using MTT/WST-1 protocols .
- Control comparisons : Include analogs (e.g., chlorophenyl or methoxyphenyl variants) to assess substituent effects .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituents (e.g., bromophenyl vs. chlorophenyl) using IC50 values from dose-response curves .
- Molecular docking : Model interactions with target proteins (e.g., kinases) to explain selectivity differences (e.g., halogen bonding with bromine vs. steric hindrance with chlorine) .
- Metabolite profiling : Assess if metabolic instability (e.g., hepatic CYP450 oxidation) reduces efficacy in cell-based vs. enzyme assays .
Q. What strategies optimize synthetic scalability without compromising purity?
- Methodological Answer :
- Solvent optimization : Replace THF with DMF for higher solubility during cyclization .
- Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for improved substitution yields .
- Flow chemistry : Continuous flow systems enhance reaction homogeneity and reduce byproducts .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can computational modeling elucidate its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate binding stability in target active sites (e.g., ATP-binding pockets) over 100-ns trajectories .
- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity .
- ADMET prediction : Use tools like SwissADME to estimate permeability, CYP interactions, and toxicity .
Q. What advanced techniques validate its 3D conformation and interactions?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles of the pyrazolo-triazine core and fluorophenyl orientation .
- NOESY NMR : Identify spatial proximity between bromophenyl and difluorophenyl groups .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets .
Q. How can metabolic stability be assessed in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Plasma stability : Monitor degradation in plasma at 37°C over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
